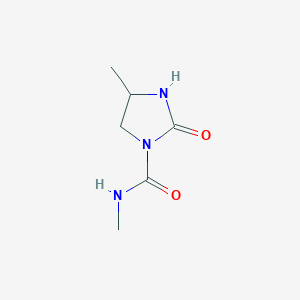
N,4-Dimethyl-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- is a heterocyclic compound with a molecular formula of C6H10N2O2 It is a derivative of imidazolidine, a five-membered ring containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides are commonly used.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways involved depend on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- can be compared with other similar compounds, such as:
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Imidazolidine: The parent compound, which lacks the carboxamide and oxo functional groups.
2-Oxoimidazolidine: A closely related compound with similar structural features but different reactivity and applications.
The uniqueness of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N3O2 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
N,4-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-4-3-9(5(10)7-2)6(11)8-4/h4H,3H2,1-2H3,(H,7,10)(H,8,11) |
InChI-Schlüssel |
BVEGLLDKQRHFQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)N1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)



![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)


![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)

